N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide
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Overview
Description
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification.
Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, such as 4-benzylpiperidine, under nucleophilic substitution conditions.
Introduction of the benzamide moiety: The final step involves the coupling of the oxadiazole-piperidine intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used to study the interactions of oxadiazole and piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity . The piperidine ring may enhance binding affinity and selectivity towards certain receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(4-Aminophenyl)furan-2-carboxamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, piperidine ring, and benzamide moiety in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety, a piperidine ring, and an oxadiazole unit. The presence of the fluorine atom and the sulfanyl group may enhance its biological activity through various mechanisms.
Molecular Formula: C23H29N3O4S
Molecular Weight: 411.49 g/mol
IUPAC Name: this compound
1. Anticholinesterase Activity
Research has indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anticholinesterase activity. For example, derivatives with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the nervous system.
Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |
---|---|---|
Compound A | 0.052 μM | 1.085 μM |
Compound B | 8.3 μM | Not reported |
The IC50 values suggest that N-[...]-benzamide derivatives can be potent inhibitors of cholinesterases, potentially useful in treating Alzheimer's disease .
2. Neuroprotective Effects
Studies have demonstrated that related compounds can ameliorate cognitive deficits in animal models of Alzheimer's disease. For instance, a compound structurally similar to N-[...]-benzamide showed improvements in memory and cognition in scopolamine-induced models . The neuroprotective effects were assessed using behavioral tests such as the Morris water maze.
3. Anticancer Activity
Some derivatives of piperidine and oxadiazole have been evaluated for anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzamide and piperidine rings significantly affect biological activity. For example:
- Substitution at the 4-position of the benzamide enhances binding affinity to target receptors.
- Altering the piperidine substituents can modulate selectivity for different biological targets, such as dopamine or serotonin receptors.
Case Study 1: Alzheimer's Disease Model
In a study involving rat models treated with amyloid-beta (Aβ) peptides, compounds similar to N-[...]-benzamide were shown to improve cognitive functions significantly compared to control groups. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behavior .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability at micromolar concentrations. The apoptotic effect was confirmed through flow cytometry analysis .
Properties
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c25-20-9-5-4-8-19(20)23(31)26-15-21-27-28-24(32-21)33-16-22(30)29-12-10-18(11-13-29)14-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVSKEOGGRKDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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